N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide
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Overview
Description
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent functionalization. Common reagents used in these reactions include:
- N-methylpiperazine
- 4-methylphenyl isocyanate
- 2-naphthylsulfonyl chloride
The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic or electrophilic substitution reactions.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Studying its interactions with biological macromolecules.
- Medicine : Investigating its potential as a therapeutic agent for treating diseases.
- Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds:
- N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide
- N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide
Uniqueness: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18-7-10-21(11-8-18)24(2)23(27)25-13-15-26(16-14-25)30(28,29)22-12-9-19-5-3-4-6-20(19)17-22/h3-12,17H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAFHFBYRSNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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